molecular formula C15H23N5O5 B13406183 Dihydrozeatin Riboside-d5

Dihydrozeatin Riboside-d5

Cat. No.: B13406183
M. Wt: 358.40 g/mol
InChI Key: DBVVQDGIJAUEAZ-WSLGFIAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrozeatin Riboside-d5 is a deuterated form of dihydrozeatin riboside, a type of cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. This compound is used in scientific research to study the metabolism and function of cytokinins in plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydrozeatin Riboside-d5 involves the incorporation of deuterium atoms into the dihydrozeatin riboside molecule. One efficient method for synthesizing deuterated dihydrozeatin and its riboside involves the use of deuterated reagents and solvents under controlled reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle deuterated compounds and ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Dihydrozeatin Riboside-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Dihydrozeatin Riboside-d5 has several applications in scientific research:

Mechanism of Action

Dihydrozeatin Riboside-d5 exerts its effects by mimicking the action of natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that promote cell division and growth. The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway .

Comparison with Similar Compounds

Similar Compounds

  • Trans-zeatin riboside
  • Cis-zeatin riboside
  • Isopentenyl adenine riboside

Uniqueness

Dihydrozeatin Riboside-d5 is unique due to the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking of the compound in metabolic studies .

Conclusion

This compound is a significant compound in the study of cytokinins, offering insights into their chemical properties, biological functions, and potential applications in various fields. Its unique deuterated form makes it an invaluable tool for researchers.

Properties

Molecular Formula

C15H23N5O5

Molecular Weight

358.40 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[4,4,4-trideuterio-3-[dideuterio(hydroxy)methyl]butyl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1/i1D3,4D2

InChI Key

DBVVQDGIJAUEAZ-WSLGFIAHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C([2H])([2H])O

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.